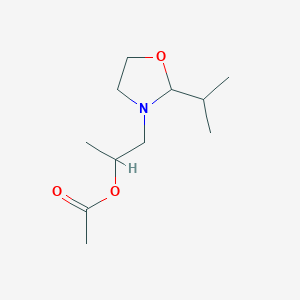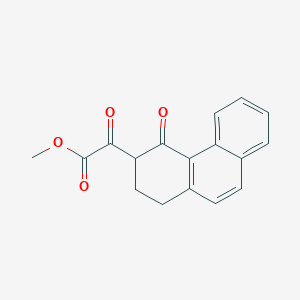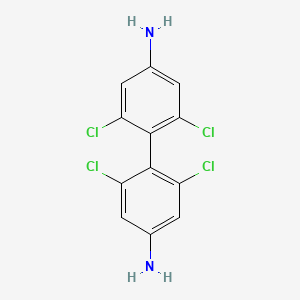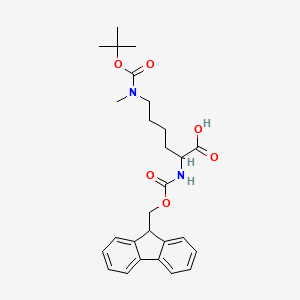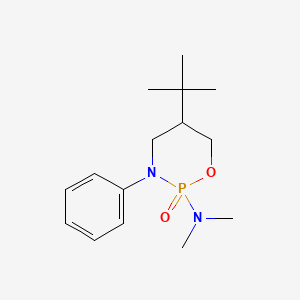
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a disulfane core with four oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide typically involves the oxidation of 1,2-Bis(4-bromophenyl)disulfane. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the tetraoxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide back to the disulfane or other lower oxidation state derivatives.
Substitution: The bromine atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Higher oxidation state sulfur compounds.
Reduction: 1,2-Bis(4-bromophenyl)disulfane.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide involves its interaction with molecular targets through its disulfane and bromophenyl groups. These interactions can lead to the disruption of cellular processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer properties. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-bromophenyl)disulfane: The parent compound without the tetraoxide groups.
1,2-Bis(4-fluorophenyl)disulfane: A similar compound with fluorine atoms instead of bromine.
1,2-Bis(4-chlorophenyl)disulfane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is unique due to the presence of four oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
14039-87-3 |
|---|---|
Formule moléculaire |
C12H8Br2O4S2 |
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromophenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C12H8Br2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
AWNSMFQJCPUPBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


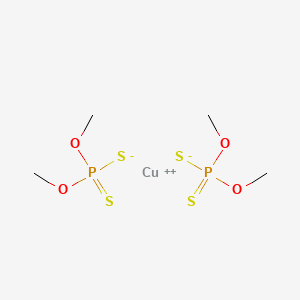

![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)

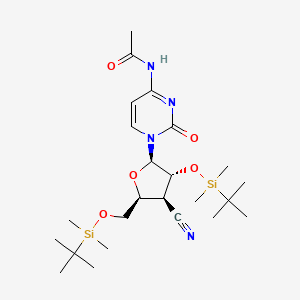
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)


